4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine
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Overview
Description
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a chemical compound with the molecular formula C₉H₁₈N₂O It is characterized by the presence of a morpholine ring substituted with a 2,2-dimethylaziridin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring consistent quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar structure but without the aziridine group.
Piperazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Piperidine: A structurally related compound with diverse applications.
Uniqueness
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is unique due to the presence of the 2,2-dimethylaziridine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Biological Activity
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 2,2-dimethylaziridine moiety. The molecular formula is C₉H₁₈N₂O, and it exhibits properties typical of morpholine derivatives, which are known for their versatility in drug design.
Research indicates that morpholine derivatives can interact with various biological targets, including enzymes and receptors. The presence of the aziridine group may enhance its reactivity and binding affinity to specific biological targets.
Key Mechanisms:
- Enzyme Inhibition: Morpholine derivatives often exhibit inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.
- Receptor Modulation: These compounds may act as antagonists or agonists at different receptors, influencing various physiological pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated through in vitro and in vivo studies. The following sections summarize key findings from recent research.
In Vitro Studies
-
α-Glucosidase Inhibition:
- Several studies have reported that morpholine derivatives exhibit significant α-glucosidase inhibitory activity. For instance, docking studies indicated binding scores ranging from -12.1 to -13.15 kcal/mol for related compounds, suggesting strong interactions with the enzyme active site .
- Table 1: In Vitro α-Glucosidase Inhibition IC₅₀ Values
Compound IC₅₀ (µM) This compound TBD Acarbose (standard) 13.87
-
Cytotoxicity Assays:
- The compound's cytotoxic effects have been evaluated against various cancer cell lines. Results indicate that it may induce apoptosis via caspase activation pathways.
In Vivo Studies
In vivo studies have focused on the pharmacokinetics and therapeutic efficacy of the compound in animal models.
- Toxicology Studies:
-
Therapeutic Applications:
- Investigations into the compound's potential as an anti-cancer agent are ongoing. Early results indicate it may inhibit tumor growth in xenograft models.
Case Studies
Several case studies highlight the biological significance of morpholine derivatives:
-
Study on Antidiabetic Effects:
- A study demonstrated that a structurally similar morpholine derivative improved glycemic control in diabetic rats, showing promise for further development in diabetes management.
-
Cancer Research:
- Another study focused on the ability of morpholine-based compounds to sensitize cancer cells to chemotherapy agents, potentially enhancing treatment efficacy.
Properties
CAS No. |
20030-87-9 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-11(9)8-10-3-5-12-6-4-10/h3-8H2,1-2H3 |
InChI Key |
CJOJPKFBRFGUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1CN2CCOCC2)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.